molecular formula C11H15BrFN B13250044 [(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine

[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine

Cat. No.: B13250044
M. Wt: 260.15 g/mol
InChI Key: YADQZAAUUYHEEI-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is a secondary amine featuring a bromo-fluoro-substituted benzyl group attached to a butan-2-yl chain. Its molecular formula is C₁₁H₁₅BrFN, with a molecular weight of 260.15 g/mol . The compound combines halogenated aromaticity with a branched aliphatic amine, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3

InChI Key

YADQZAAUUYHEEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Method A: Electrophilic Bromination

3-Bromo-4-fluorobenzaldehyde (intermediate) is synthesized via bromination of 4-fluorobenzaldehyde using NaBr, HCl, and NaOCl under ultrasound (20–25°C, 1 hour). This method avoids hazardous liquid bromine and achieves 90–92% yield .

Step Reagents/Conditions Outcome
Bromination NaBr, HCl, NaOCl, CH₂Cl₂, ultrasound 3-Bromo-4-fluorobenzaldehyde (purity: 99.2–99.4%)
Reduction NaBH₄ or LiAlH₄ 3-Bromo-4-fluorobenzyl alcohol
Halogenation PBr₃ or SOBr₂ 3-Bromo-4-fluorobenzyl bromide

Method B: Radical Bromination

Alternative approaches use N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) for regioselective bromination.

Amine Coupling Reactions

The benzyl bromide intermediate reacts with butan-2-amine via nucleophilic substitution :

Procedure :

  • Dissolve 3-bromo-4-fluorobenzyl bromide (1 eq) in dry THF.
  • Add butan-2-amine (1.2 eq) and K₂CO₃ (2 eq).
  • Reflux at 60°C for 12 hours.
  • Extract with EtOAc, wash with brine, and purify via column chromatography (hexane:EtOAc = 4:1).
Parameter Value
Yield 75–82%
Purity (HPLC) ≥98%

Alternative Route: Reductive Amination

Condense 3-bromo-4-fluorobenzaldehyde with butan-2-amine using NaBH₃CN as a reducing agent:

Conditions :

  • Solvent: MeOH, 0°C → RT, 6 hours
  • Yield: 68–72%

Optimization Challenges

  • Regioselectivity : Bromination at the meta position relative to fluorine requires careful control of reaction conditions to avoid di-substitution.
  • Amine Stability : Butan-2-amine’s volatility necessitates inert atmospheres (N₂/Ar) during coupling.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 3.85 (s, 2H, CH₂N), 2.70–2.60 (m, 1H, CH(CH₃)₂), 1.35 (d, 6H, CH₃).
  • MS (ESI+) : m/z 275.1 [M+H]⁺.

Applications and Derivatives

This amine serves as a key intermediate in:

  • Pharmaceutical agents (e.g., fluoroquinolone antibiotics)
  • Ligands for asymmetric catalysis

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Nucleophilic Substitution 75–82 ≥98 High
Reductive Amination 68–72 95–97 Moderate

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.

    Substitution: Nucleophiles like sodium thiolate or sodium methoxide in the presence of a base can be used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

  • (4-Bromo-3-fluorophenyl)methylamine Molecular Formula: C₁₁H₁₅BrFN (same as target compound). Key Difference: Bromine and fluorine substituents are swapped on the phenyl ring (4-bromo-3-fluoro vs. 3-bromo-4-fluoro). The molecular weight remains identical (260.15 g/mol) .
  • (3-Bromo-4-fluorophenyl)methylamine

    • Molecular Formula : C₁₂H₁₇BrFN.
    • Key Difference : The butan-2-yl chain is substituted with a methyl group, forming a bulkier tert-butyl-like amine.
    • Impact : Increased steric hindrance may reduce solubility but enhance metabolic stability. Molecular weight rises to 274.17 g/mol .

Analogues with Modified Amine Groups

  • [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine Molecular Formula: C₁₁H₁₆BrFN₂. Key Difference: The butan-2-yl group is replaced with a 2-(dimethylamino)ethyl chain. The molecular weight increases to 276.17 g/mol .
  • (Butan-2-yl)[(thiophen-2-yl)methyl]amine

    • Molecular Formula : C₉H₁₅NS.
    • Key Difference : The bromo-fluorophenyl group is replaced with a thiophene ring.
    • Impact : Loss of halogen substituents reduces electrophilicity, while the sulfur atom enhances π-π stacking interactions. Molecular weight decreases to 169.29 g/mol .

Analogues with Heterocyclic Substituents

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

    • Molecular Formula : C₁₃H₁₁BrN₂O₂.
    • Key Difference : Incorporates a pyridine-carboxamide moiety instead of a simple benzylamine.
    • Impact : Extended π-conjugation and hydrogen-bonding sites (amide group) improve crystallinity and binding to enzymes like BACE1, relevant in Alzheimer’s research .
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

    • Molecular Formula : Variable (e.g., C₁₃H₉FN₄S₂ for base structure).
    • Key Difference : Thiadiazole core with fluorophenyl-thiophene substituents.
    • Impact : Demonstrated anticancer activity (IC₅₀ = 1.28 μg/mL against MCF7 cells), suggesting fluorophenyl groups enhance cytotoxicity .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(3-Bromo-4-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 3-Br, 4-F on phenyl; butan-2-yl amine Halogenated aromatic; moderate lipophilicity
(4-Bromo-3-fluorophenyl)methylamine C₁₁H₁₅BrFN 260.15 4-Br, 3-F on phenyl; butan-2-yl amine Positional isomer; similar reactivity
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Tert-butyl amine; 3-Br, 4-F on phenyl Increased steric bulk; higher molecular weight
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine C₁₁H₁₆BrFN₂ 276.17 2-(dimethylamino)ethyl chain Enhanced solubility; potential CNS activity
(Butan-2-yl)[(thiophen-2-yl)methyl]amine C₉H₁₅NS 169.29 Thiophene ring; no halogens Lower molecular weight; sulfur-mediated interactions

Biological Activity

The compound (3-Bromo-4-fluorophenyl)methylamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological investigation.

  • Molecular Formula : C11H14BrFN
  • Molecular Weight : 276.14 g/mol

The compound features a butan-2-yl amine moiety, which contributes to its hydrophilic properties and potential interactions with biological receptors. The dual halogenation (bromine and fluorine) significantly influences its chemical behavior, enhancing its ability to interact with proteins and enzymes.

The biological activity of (3-Bromo-4-fluorophenyl)methylamine can be attributed to several mechanisms:

  • Binding Affinity : The halogen atoms increase the binding affinity to specific proteins or enzymes through halogen bonding, which can stabilize the interaction.
  • Hydrogen Bonding : The amine group allows for hydrogen bonding, facilitating interactions with target biomolecules.
  • Electrostatic Interactions : These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to (3-Bromo-4-fluorophenyl)methylamine exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown promising results in inhibiting cancer cell growth, with IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., A549, MCF-7) .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that (3-Bromo-4-fluorophenyl)methylamine could also possess similar anti-inflammatory properties .

Antimicrobial Activity

Halogenated compounds are often evaluated for their antimicrobial properties. Preliminary findings suggest that (3-Bromo-4-fluorophenyl)methylamine may inhibit bacterial growth through mechanisms such as membrane disruption and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of (3-Bromo-4-fluorophenyl)methylamine is influenced by its structural components:

Structural Feature Impact on Activity
Bromine SubstituentEnhances binding affinity and reactivity
Fluorine SubstituentModifies electronic properties, potentially increasing selectivity towards targets
Butan-2-yl Amine GroupFacilitates solubility and interaction with biological systems

Case Studies

  • Antitumor Efficacy : A study on pyrazole derivatives revealed that compounds with similar halogenated structures exhibited IC50 values as low as 14.2 nM against specific kinases implicated in cancer pathways . This highlights the potential of (3-Bromo-4-fluorophenyl)methylamine as a lead compound for developing new anticancer agents.
  • Inflammatory Response Modulation : Research demonstrated that certain derivatives could significantly reduce inflammatory markers in cell models, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenyl)methylamine?

  • Methodological Answer : The compound can be synthesized via reductive amination, where 3-bromo-4-fluorobenzaldehyde is reacted with butan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under inert conditions. Alternatively, nucleophilic substitution of a brominated benzyl chloride with butan-2-ylamine in a polar aprotic solvent (e.g., DMF) may yield the target compound. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the purity and structural integrity of the synthesized compound be confirmed?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amine bonding.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+), as demonstrated in NIST reference data for structurally similar brominated amines .
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow protocols for halogenated amines:

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Store in airtight containers at 0–6°C to prevent degradation.
  • Avoid exposure to moisture or heat, as brominated compounds may release toxic fumes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (3-Bromo-4-fluorophenyl)methylamine in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the bromine atom’s electrophilicity can be quantified using Fukui indices, guiding predictions for Suzuki coupling or cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous brominated amines?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). Standardize testing using:

  • Dose-response curves : Assess cell viability (e.g., MTT assays) across multiple concentrations.
  • Control experiments : Compare with known inhibitors (e.g., kinase inhibitors) to validate target specificity, as seen in studies on bromophenyl acetamides .

Q. How does X-ray crystallography confirm the molecular conformation of this amine?

  • Methodological Answer : Co-crystallize the compound with a heavy-atom derivative (e.g., PtCl4) to enhance diffraction. Solve the structure using SHELXL for refinement, analyzing bond angles and torsion angles to confirm the butan-2-yl group’s spatial arrangement relative to the aromatic ring .

Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer : The bromine and fluorine substituents direct EAS via meta/para effects. For nitration, the -Br group (strongly deactivating) dominates, directing incoming electrophiles to the less hindered position. Monitor reaction progress using TLC and isolate intermediates for NMR analysis, as demonstrated in biphenylamine syntheses .

Q. How can environmental toxicity be assessed for this compound?

  • Methodological Answer : Use in silico models (e.g., ECOSAR) to predict aquatic toxicity. Validate with Daphnia magna acute toxicity assays (OECD 202 guidelines), measuring LC50 values. Compare results with structurally similar compounds, such as bromochlorophenyl derivatives, which show moderate ecotoxicity .

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